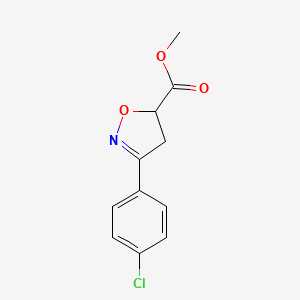
Methyl 3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds has been studied using Density Functional Theory . These studies often involve the calculation of wavenumbers, which can be supported by experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxylate” are not available, related compounds have been involved in various reactions. For instance, “Methyl (4-chlorobenzoyl)acetate” has been used as a reactant in oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .Scientific Research Applications
Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole
This compound has been used in the synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
Fluorescence Properties
The compound shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . This property makes it useful in fluorescence studies.
Metal Ion Detection
The compound has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Crystal Structure Analysis
The crystal structure of the compound has been presented in the orthorhombic space group Pca 21 and formed racemic crystals . This property is useful in crystallography and material science.
Green Strategy Synthesis
A novel single crystal of the compound has been synthesized via a one-pot sequential strategy under sonication . This green strategy synthesis is beneficial for sustainable chemistry.
Hydrogen Bonding Studies
The compound has been used to study hydrogen bonding between C–H···O and C–H···N which produces a layer structure in the crystal . This property is useful in understanding intermolecular interactions.
Density Functional Theory (DFT) Studies
The compound has been used in DFT studies. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .
Biological Properties
Compounds bearing an isoxazoline moiety, like this one, are considered a significant class of nitrogen and oxygen atom-containing heterocyclic products. They have a large spectrum of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer effects .
Safety and Hazards
The safety data sheet for a related compound, “Methanesulfonyl chloride”, indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIMZWAUSHENSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)



![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)


![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)
![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)